molecular formula C11H10ClN3OS2 B4397878 3-[(4-chlorophenyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)propanamide

3-[(4-chlorophenyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B4397878
M. Wt: 299.8 g/mol
InChI Key: OOQVUMWVPWZWPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-chlorophenyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)propanamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)propanamide typically involves the reaction of 4-chlorothiophenol with appropriate thiadiazole precursors under controlled conditions. One common method involves the use of acetylacetone and 4-chlorothiophenol in the presence of a base such as sodium carbonate. The reaction is carried out in dimethyl sulfoxide (DMSO) at 40°C under an oxygen atmosphere for 17 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as flash column chromatography on silica gel with petroleum ether/ethyl acetate mixtures are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Scientific Research Applications

3-[(4-chlorophenyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-chlorophenyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)propanamide is unique due to its thiadiazole moiety, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-(1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS2/c12-8-1-3-9(4-2-8)17-6-5-10(16)14-11-15-13-7-18-11/h1-4,7H,5-6H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQVUMWVPWZWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCC(=O)NC2=NN=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-chlorophenyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)propanamide
Reactant of Route 2
Reactant of Route 2
3-[(4-chlorophenyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)propanamide
Reactant of Route 3
Reactant of Route 3
3-[(4-chlorophenyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)propanamide
Reactant of Route 4
Reactant of Route 4
3-[(4-chlorophenyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)propanamide
Reactant of Route 5
Reactant of Route 5
3-[(4-chlorophenyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)propanamide
Reactant of Route 6
Reactant of Route 6
3-[(4-chlorophenyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.